molecular formula C14H13BrFN B3341339 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline CAS No. 1019603-65-6

4-Bromo-N-(2-fluorobenzyl)-2-methylaniline

Cat. No.: B3341339
CAS No.: 1019603-65-6
M. Wt: 294.16 g/mol
InChI Key: ZKCRQHUNVUUWPU-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-fluorobenzyl)-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 4-position, a fluorobenzyl group at the N-position, and a methyl group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 2-fluorobenzyl chloride, and 2-methylaniline.

    N-Alkylation: The first step involves the N-alkylation of 4-bromoaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Methylation: The resulting intermediate is then subjected to methylation using 2-methylaniline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-fluorobenzyl)-2-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution: Formation of substituted anilines or benzyl derivatives.

    Oxidation: Formation of quinones or nitro compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-Bromo-N-(2-fluorobenzyl)-2-methylaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound is utilized in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The bromine atom and methyl group contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N,N-dimethylbenzamide
  • 4-Bromo-2-fluorobenzoic acid
  • 4-Bromo-N-(2-fluorobenzyl)benzamide

Uniqueness

4-Bromo-N-(2-fluorobenzyl)-2-methylaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The combination of these substituents with the aniline core makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-N-[(2-fluorophenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c1-10-8-12(15)6-7-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCRQHUNVUUWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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